molecular formula C8H12N4O5 B1672306 Fazarabine CAS No. 65886-71-7

Fazarabine

Cat. No. B1672306
CAS RN: 65886-71-7
M. Wt: 244.2 g/mol
InChI Key: NMUSYJAQQFHJEW-ARQDHWQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside. It combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine . It has demonstrated activity against a variety of human solid tumor xenografts including colon, lung, and breast cancers .


Synthesis Analysis

Fazarabine was synthesized in the 1970s as a molecule with the arabinose of ara-C and the triazine ring of azacitidine . Like ara-C, fazarabine requires intracellular activation of the nucleotide triphosphate by deoxycytidine kinase before integrating into a DNA sequence .


Molecular Structure Analysis

The chemical formula of Fazarabine is C8H12N4O5 . Its exact mass is 244.08 and its molecular weight is 244.205 .


Physical And Chemical Properties Analysis

Fazarabine has a molecular formula of C8H12N4O5 and a molecular weight of 244.2 .

Scientific Research Applications

Application in Oncology

Fazarabine, also known as Ara-AC, is a nucleoside analogue that has been used in Phase I and Phase II trials for the treatment of various malignancies .

Method of Application

In these trials, Fazarabine was administered as a 24-hour continuous infusion . The dosage varied from 54 to 112 mg/m2/h . The drug was often given in conjunction with granulocyte colony-stimulating factor (G-CSF) to mitigate neutropenia, a common side effect .

Results

The trials found that neutropenia was dose limiting, with minimal nonhematological toxicity . Steady-state plasma concentrations exceeded the minimum target concentration of 2 micrograms/ml in all patients who received >/=78 mg/m2/h for 24 hours . One partial response was seen, and one patient received 16 courses and another received 7 courses of therapy before progression .

Application in Pharmacology

Fazarabine has been studied for its pharmacokinetic behavior when administered with G-CSF .

Method of Application

The study involved administering Fazarabine as a 24-hour infusion with G-CSF to patients with advanced refractory malignancies . The dosage ranged from 54 to 112 mg/m2/h .

Results

The study found that dose-limiting toxicity was approached but not reached . Grade 3 or 4 neutropenia and nausea were the principle side effects . The mean steady-state clearance was 475 +/- 103 ml/min/m2 and did not change with dose .

Safety And Hazards

When handling Fazarabine, it’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16)/t3-,4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUSYJAQQFHJEW-ARQDHWQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401024360
Record name 5-Azacytosine arabinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 16 (mg/mL), Ethanol insoluble (mg/mL), Dimethylsulfoxide > 165 (mg/mL)
Record name FAZARABINE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/281272%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Fazarabine

CAS RN

65886-71-7
Record name Fazarabine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65886-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fazarabine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065886717
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Azacytosine arabinoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401024360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAZARABINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V71D8JOKK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fazarabine
Reactant of Route 2
Fazarabine
Reactant of Route 3
Fazarabine
Reactant of Route 4
Fazarabine
Reactant of Route 5
Fazarabine
Reactant of Route 6
Fazarabine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.